molecular formula C26H22N2O B14809703 N-{(E)-[3-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine

N-{(E)-[3-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine

Cat. No.: B14809703
M. Wt: 378.5 g/mol
InChI Key: NRGHMFZNYSUKNE-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine is an organic compound with a complex structure that includes benzylidene and benzyloxy groups attached to a benzenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 3-(benzyloxy)benzaldehyde and N’-phenyl-1,4-benzenediamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

N-[3-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of benzylidene and benzyloxy groups attached to a benzenediamine core sets it apart from other similar compounds .

Properties

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

N-phenyl-4-[(3-phenylmethoxyphenyl)methylideneamino]aniline

InChI

InChI=1S/C26H22N2O/c1-3-8-21(9-4-1)20-29-26-13-7-10-22(18-26)19-27-23-14-16-25(17-15-23)28-24-11-5-2-6-12-24/h1-19,28H,20H2

InChI Key

NRGHMFZNYSUKNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

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